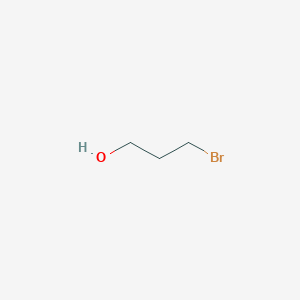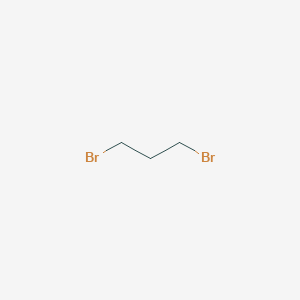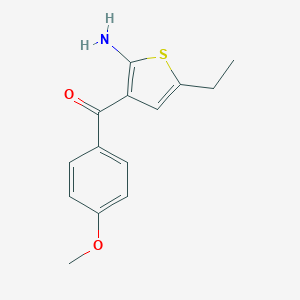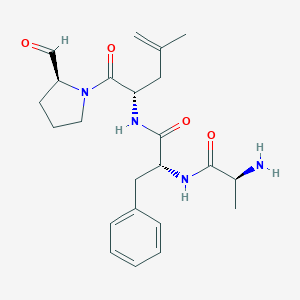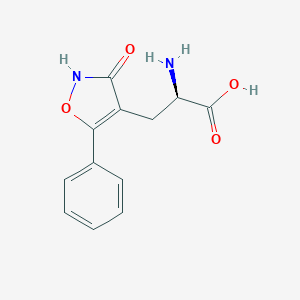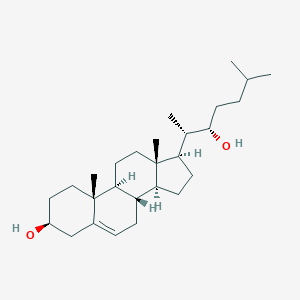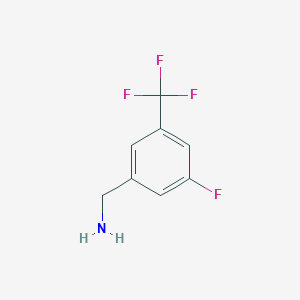![molecular formula C16H34O8P2 B121533 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane CAS No. 150250-33-2](/img/structure/B121533.png)
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as BDP and is a phosphonate ester that has been synthesized through a unique method.
Mécanisme D'action
The mechanism of action of BDP is not yet fully understood. However, it is believed that the compound exerts its antiviral and anticancer effects by inhibiting various enzymes and proteins involved in viral replication and cancer cell proliferation.
Effets Biochimiques Et Physiologiques
BDP has been shown to have low toxicity, making it a relatively safe compound for use in scientific research. However, further studies are needed to fully understand the biochemical and physiological effects of BDP on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDP in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, BDP has been shown to have potent antiviral and anticancer properties, making it a promising candidate for the development of new therapies.
However, one limitation of using BDP in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, further studies are needed to fully understand the toxicity and potential side effects of BDP on living organisms.
Orientations Futures
There are several potential future directions for the study of BDP. One area of interest is the development of new antiviral therapies based on BDP. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential use in the development of new cancer therapies.
In agriculture, BDP has the potential to be developed into a new class of insecticides and fungicides that are less harmful to the environment and human health than traditional pesticides. Finally, the potential use of BDP in the development of new materials, such as flame retardants and polymer composites, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane involves the reaction between 3-chloro-1,2-propanediol and diethyl phosphite in the presence of a strong base such as sodium hydride. The resulting product is then treated with sodium hydroxide to yield the desired compound. This method is relatively simple and efficient, making it an attractive option for large-scale synthesis.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, BDP has been found to exhibit potent antiviral activity against a range of viruses, including HIV, influenza, and herpes simplex virus. BDP has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
In agriculture, BDP has been found to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. BDP has also been investigated for its potential use in the development of new materials, such as flame retardants and polymer composites.
Propriétés
IUPAC Name |
2-[3,3-bis(diethoxyphosphoryl)propoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O8P2/c1-5-21-25(17,22-6-2)16(26(18,23-7-3)24-8-4)12-14-20-15-11-9-10-13-19-15/h15-16H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKXZDAEQKSJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCOC1CCCCO1)P(=O)(OCC)OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O8P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)
